molecular formula C8H9BrN2O B7941595 2-Amino-4-bromo-N-methylbenzamide

2-Amino-4-bromo-N-methylbenzamide

Cat. No.: B7941595
M. Wt: 229.07 g/mol
InChI Key: SHWRCCKZTLSLQX-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-N-methylbenzamide is a substituted benzamide derivative with a bromine atom at the 4-position, an amino group at the 2-position, and an N-methyl group on the amide nitrogen. Its molecular formula is C₈H₉BrN₂O (molecular weight: 229.08 g/mol).

Properties

IUPAC Name

2-amino-4-bromo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWRCCKZTLSLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-bromo-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-bromobenzoic acid with methylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

This can be achieved by treating N-methylbenzamide with bromine in the presence of a catalyst, followed by a substitution reaction with ammonia or an amine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The product is typically purified through recrystallization or chromatography to ensure high quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position undergoes palladium-catalyzed coupling with boronic acids or esters. This reaction replaces the bromine with aryl/heteroaryl groups, enabling structural diversification.

Reaction ConditionsReagents/CatalystsProductYieldReference
Microwave irradiation (140°C, 30 min)Pd(PPh₃)₄, K₂CO₃, dioxane/waterAryl-substituted benzamide69%1 ,

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination.

Buchwald-Hartwig Amination

The bromine participates in Pd-mediated coupling with amines to form C–N bonds.

Reaction ConditionsReagents/CatalystsProductYieldReference
100°C, 12 hPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl derivatives75%2

Example : Reaction with morpholine yields 2-amino-4-morpholino-N-methylbenzamide2.

Acylation of the Aromatic Amino Group

The primary amino group at the 2-position reacts with acyl chlorides to form amides or ureas.

Reaction ConditionsReagentsProductYieldReference
DCM, pyridine, 3 hBenzyloxy acetyl chlorideN-Acylated derivative85%1 ,

Key Step : Base-mediated nucleophilic attack of the amino group on the acyl chloride3.

Nucleophilic Aromatic Substitution

The bromine atom is displaced by nucleophiles under basic or catalytic conditions.

Reaction ConditionsReagentsProductYieldReference
DMF, 120°C, 6 hNaN₃, CuI2-Amino-4-azido-N-methylbenzamide62%4

Limitation : Electron-withdrawing substituents (e.g., amide) deactivate the ring, requiring harsh conditions4.

Diazotization and Subsequent Reactions

The amino group undergoes diazotization, enabling Sandmeyer reactions or azo coupling.

Reaction ConditionsReagentsProductYieldReference
0–5°C, H₂O/HClNaNO₂, CuCN2-Cyano-4-bromo-N-methylbenzamide58%1

Note : Diazonium intermediates are thermally unstable and require low temperatures1.

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom selectively.

Reaction ConditionsReagentsProductYieldReference
H₂ (1 atm), EtOH, 25°CPd/C, Et₃N2-Amino-N-methylbenzamide90%3

Application : Generates debrominated analogs for structure-activity studies3.

Microwave-Assisted Functionalization

Accelerates coupling and cyclization reactions under controlled conditions.

Reaction ConditionsReagents/CatalystsProductYieldReference
140°C, 30 min (microwave)Pd(OAc)₂, SPhos, K₃PO₄Biaryl derivatives78%1

Advantage : Reduced reaction time and improved yields compared to conventional heating1.

Scientific Research Applications

Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceuticals. Its halogen substitutions enhance biological activity, making it suitable for developing drugs targeting specific diseases.

Antimicrobial and Anticancer Research

Research indicates that 2-Amino-4-bromo-N-methylbenzamide exhibits potential antimicrobial and anticancer properties. It may inhibit enzymes involved in cell proliferation, suggesting its use as a therapeutic agent against cancer.

Antimalarial Activity

Recent studies have shown that this compound inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. It targets PfATP4, a crucial enzyme for maintaining Na+ homeostasis in the parasite.

Case Study: Antimalarial Efficacy

A study focused on optimizing dihydroquinazolinone derivatives, including this compound, demonstrated its effectiveness against Plasmodium falciparum. The compound showed promising results in mouse models, indicating its potential as a new antimalarial therapy amid rising resistance to existing treatments.

Table 1: Efficacy Against Plasmodium falciparum

CompoundEC50 (μM)Comments
This compound0.023 - 0.072Comparable antimalarial activity
Optimized analogsVariesEnhanced metabolic stability and solubility

The biological activities of this compound include:

Table 2: Summary of Biological Activities

ActivityDescriptionReference
AntimicrobialPotential activity against various pathogens
AnticancerInhibits cell proliferation; affects cancer signaling
AntimalarialInhibits Plasmodium falciparum growth

Table 3: Comparison with Related Compounds

CompoundKey Differences
2-Amino-4-bromobenzamideLacks the N-methyl group
2-Amino-5-bromo-N-methylbenzamideBromine at a different position
N-MethylbenzamideLacks both amino and bromine substituents

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-Amino-4-bromo-N-methylbenzamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Potential Applications Reference(s)
This compound C₈H₉BrN₂O 229.08 2-amino, 4-bromo, N-methylamide Bromine enables cross-coupling reactions Pharmaceutical intermediates -
2-Amino-4-methylbenzamide C₈H₁₀N₂O 150.18 2-amino, 4-methyl, primary amide Methyl group enhances lipophilicity Polymer additives, agrochemicals
4-Bromo-N-[2-(dimethylamino)ethyl]benzamide C₁₁H₁₅BrN₂O 271.15 4-bromo, N-(dimethylaminoethyl)amide Tertiary amine improves solubility CNS-targeting drug candidates
Bromadoline (4-bromo-N-cyclohexylbenzamide) C₁₅H₂₁BrN₂O 325.25 4-bromo, N-(dimethylaminocyclohexyl)amide Bulky substituent affects receptor binding Analgesic research
SBI-0206965 (pyrimidinyl-linked benzamide) C₂₁H₂₂BrN₅O₅ 504.34 Bromopyrimidine, trimethoxyphenyl, N-methylamide Kinase inhibition potential Anticancer drug development
N-[2-(Benzimidazolyl)ethyl]-4-bromobenzamide C₁₆H₁₄BrN₃O 344.21 4-bromo, benzimidazole-ethylamide Benzimidazole enhances DNA interaction Antimicrobial agents

Key Comparative Insights

Substituent Effects on Reactivity
  • Bromine vs. Methyl at 4-Position: The bromine in this compound facilitates Suzuki or Ullmann cross-coupling reactions, unlike the methyl group in 2-amino-4-methylbenzamide, which limits such reactivity .
  • Amide Nitrogen Substituents: The N-methyl group in the target compound reduces steric hindrance compared to bulkier groups like the cyclohexyl in Bromadoline or the dimethylaminoethyl in 's compound . The benzimidazole group in N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide introduces π-π stacking capabilities, enhancing interactions with biological targets .
Physicochemical Properties
  • Molecular Weight and Solubility: Bromadoline (325.25 g/mol) and SBI-0206965 (504.34 g/mol) exhibit higher molecular weights due to complex substituents, reducing aqueous solubility compared to the target compound . The dimethylaminoethyl group in 's compound improves water solubility via protonation at physiological pH .

Biological Activity

2-Amino-4-bromo-N-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has a unique arrangement of functional groups that contribute to its chemical reactivity and biological properties. The presence of the amino group, bromo substituent, and N-methyl group allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes involved in cell proliferation, which suggests potential anticancer properties. Additionally, it has been shown to affect ion transport mechanisms in parasites, indicating its role as an antimalarial agent by targeting PfATP4, a crucial enzyme in maintaining Na+ homeostasis in Plasmodium falciparum .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential activity against various pathogens
AnticancerInhibits cell proliferation; affects cancer signaling
AntimalarialInhibits Plasmodium falciparum growth

Case Study: Antimalarial Efficacy

A study focused on optimizing the dihydroquinazolinone scaffold, which includes this compound, highlighted its effectiveness against Plasmodium falciparum. The compound was found to inhibit PfATP4-associated Na+-ATPase activity, demonstrating significant efficacy in mouse models . This research underscores its potential as a new antimalarial therapy amid rising resistance to existing treatments.

Table 2: Efficacy Against Plasmodium falciparum

Compound EC50 (μM) Comments
This compound0.023 - 0.072Comparable antimalarial activity
Optimized analogsVariesEnhanced metabolic stability and solubility

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-4-bromo-N-methylbenzamide with high purity?

  • Methodological Answer : Synthesis typically involves bromination of a precursor (e.g., 2-amino-N-methylbenzamide) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
  • Yield Optimization : Catalyst screening (e.g., Lewis acids like FeCl₃) can increase efficiency. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect on aromatic protons) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles and confirms regioselectivity. Use SHELX software for structure refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s ¹⁸¹Br/⁷⁹Br ratio) .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties of this compound, and how do results compare to experimental data?

  • Methodological Answer :
  • Computational Setup : Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO/LUMO energies, electrostatic potential maps, and charge distribution .
  • Validation : Compare DFT-predicted bond lengths/angles with X-ray data (e.g., C-Br bond: ~1.89 Å experimentally vs. ~1.91 Å computationally). Discrepancies >2% warrant re-evaluation of functional/basis set choices .
  • Applications : Predict reactivity sites (e.g., bromine’s susceptibility to nucleophilic substitution) .

Q. What experimental and computational strategies address contradictions between crystallographic data and spectroscopic observations?

  • Methodological Answer :
  • Crystallographic Reanalysis : Check for thermal motion artifacts or disorder in the crystal lattice using Olex2 or PLATON .
  • Dynamic Effects : NMR relaxation studies (e.g., NOE, EXSY) detect conformational flexibility that static X-ray structures may miss .
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate DFT, NMR, and XRD datasets, identifying outliers .

Q. How can the bromine substituent’s reactivity be systematically studied under varying conditions?

  • Methodological Answer :
  • Substitution Reactions : Test nucleophilic agents (e.g., amines, thiols) in polar solvents (DMF, DMSO) at 25–100°C. Monitor kinetics via UV-Vis or ¹H NMR .
  • Cross-Coupling : Explore Suzuki-Miyaura reactions with arylboronic acids using Pd catalysts. Optimize ligand (e.g., PPh₃) and base (K₂CO₃) for coupling efficiency .
  • Mechanistic Probes : Isotopic labeling (e.g., ⁸²Br) or trapping intermediates (e.g., ESI-MS) clarifies reaction pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-bromo-N-methylbenzamide
Reactant of Route 2
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2-Amino-4-bromo-N-methylbenzamide

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